![molecular formula C18H25N3O3 B4177341 N-cyclohexyl-N-methyl-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4177341.png)
N-cyclohexyl-N-methyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-cyclohexyl-N-methyl-3-nitro-4-(1-pyrrolidinyl)benzamide often involves complex reactions that can include the formation of benzamide derivatives through selective agonist activities or interactions with specific receptors. For example, the synthesis of benzamides as selective agonists for certain receptors has been documented, illustrating the intricate steps and conditions required for such chemical syntheses (Fujio et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds like N-cyclohexyl-N-methyl-3-nitro-4-(1-pyrrolidinyl)benzamide is characterized by the presence of specific functional groups, such as nitro, benzamide, and pyrrolidinyl groups, which significantly influence their chemical behavior and interactions. Structural analyses often involve X-ray crystallography or NMR spectroscopy to determine the configuration and conformation of these molecules (Saeed et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving N-cyclohexyl-N-methyl-3-nitro-4-(1-pyrrolidinyl)benzamide and its derivatives can include a wide range of transformations, such as nitration, reduction, and cycloaddition reactions. These reactions can alter the compound's properties, making it suitable for various applications. For instance, cycloaddition reactions have been utilized to synthesize pyrrolidine derivatives with specific structural features (Korotaev et al., 2013).
Physical Properties Analysis
The physical properties of N-cyclohexyl-N-methyl-3-nitro-4-(1-pyrrolidinyl)benzamide, such as solubility, melting point, and crystalline structure, are crucial for its practical applications. These properties are often determined through empirical studies and can influence the compound's utility in pharmaceutical formulations or material science applications. Detailed studies on similar compounds provide insights into their physical behavior and potential uses (Yang et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the potential applications of N-cyclohexyl-N-methyl-3-nitro-4-(1-pyrrolidinyl)benzamide. Research into the chemical properties of benzamide derivatives reveals a broad spectrum of biological activities and potential for drug development (Zimmer et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-N-methyl-3-nitro-4-pyrrolidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-19(15-7-3-2-4-8-15)18(22)14-9-10-16(17(13-14)21(23)24)20-11-5-6-12-20/h9-10,13,15H,2-8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWGKXPMAZFBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-3-nitro-4-(1-pyrrolidinyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.